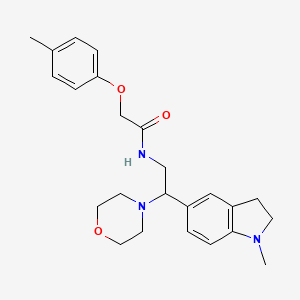![molecular formula C13H11Cl2NO2 B2862224 6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one CAS No. 946387-00-4](/img/structure/B2862224.png)
6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one” is a complex organic compound . It contains a total of 30 bonds, including 19 non-H bonds, 9 multiple bonds, 2 rotatable bonds, 3 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 1 aromatic ester .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a benzo[d]1,3-oxazin-4-one ring, which is a six-membered ring fused to a ten-membered ring. It also has two chlorine atoms attached to the ring (hence the “dichloro” in its name), and a 3-methylbut-1-enyl group .Aplicaciones Científicas De Investigación
Pharmaceutical Research
This compound is used in pharmaceutical testing as a reference standard to ensure the accuracy of analytical methods. Its unique structure makes it suitable for high-precision drug testing .
Material Science
The chemical properties of this compound, such as its boiling and melting points, make it a candidate for studying material behavior under different thermal conditions. It can help in developing materials with specific thermal resistances .
Synthetic Chemistry
As a reagent, this compound is involved in synthetic pathways to create new molecules. Its reactive sites allow for various chemical transformations, essential in synthetic organic chemistry .
Chemical Education
Due to its complex structure, including multiple bonds and rings, this compound is used as a teaching aid in chemical education to illustrate the principles of chemical bonding and molecular structure .
Environmental Chemistry
Researchers can use this compound to study the environmental fate of chlorinated organic compounds, which are significant due to their persistence and potential ecological impacts .
Biochemistry
In biochemistry, this compound’s interactions with biological molecules can be studied to understand the biochemical pathways it may influence or disrupt .
Agricultural Chemistry
This compound could be explored for its potential use in agriculture, possibly as a precursor to pesticides or herbicides due to its chemical reactivity .
Nanotechnology
The molecular structure of this compound might be utilized in the field of nanotechnology to create molecular machines or as part of nanoscale sensors due to its specific binding properties .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6,8-dichloro-2-[(E)-3-methylbut-1-enyl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO2/c1-7(2)3-4-11-16-12-9(13(17)18-11)5-8(14)6-10(12)15/h3-7H,1-2H3/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNHLRNKJLIACW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=CC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C=C/C1=NC2=C(C=C(C=C2Cl)Cl)C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dichloro-2-(3-methylbut-1-enyl)benzo[D]1,3-oxazin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2862142.png)

![methyl N-[4-({2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}sulfamoyl)phenyl]carbamate](/img/structure/B2862145.png)


![8-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2862150.png)
![(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2862152.png)

![N-[3-(diethylamino)propyl]-8-methoxy-2-oxochromene-3-carboxamide](/img/structure/B2862154.png)

![2-(7-chloro-6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2862161.png)
![4,6-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2-piperidinopyridine](/img/structure/B2862163.png)
